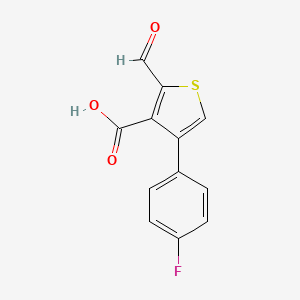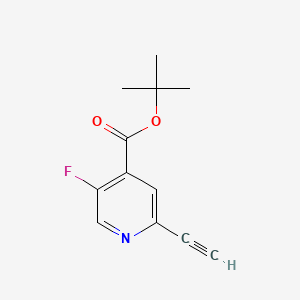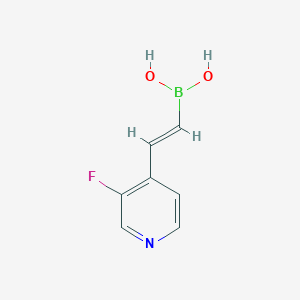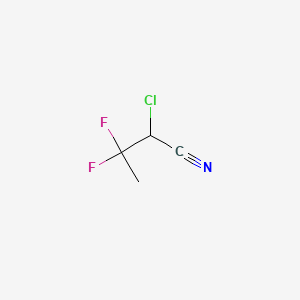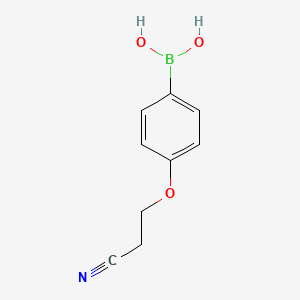![molecular formula C9H14ClNO4 B13471705 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and structural novelty.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves multiple steps, typically starting with the formation of the bicyclo[2.1.1]hexane core. One common method involves a [2+2] cycloaddition reaction using photochemistry . This approach allows for the efficient construction of the spirocyclic framework, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This method is advantageous due to its modularity and efficiency, allowing for the production of large quantities of the compound with high purity .
化学反应分析
Types of Reactions
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学研究应用
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.
Medicine: Investigated for its potential as a drug candidate, particularly in the development of new antibiotics or antiviral agents.
Industry: Used in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the spirocyclic oxetane ring.
Bicyclo[1.1.1]pentane: Another spirocyclic compound with a different ring structure.
Oxetane: A four-membered ring compound without the bicyclic framework.
Uniqueness
4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is unique due to its combination of a spirocyclic oxetane ring with a bicyclo[2.1.1]hexane core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H14ClNO4 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC 名称 |
1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H |
InChI 键 |
XXJFXYNXRBETEZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


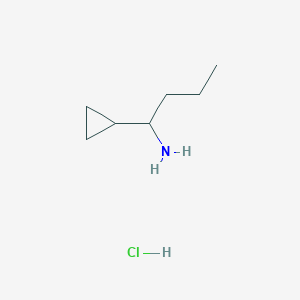
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)
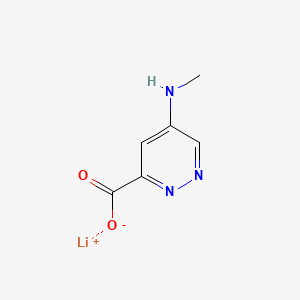
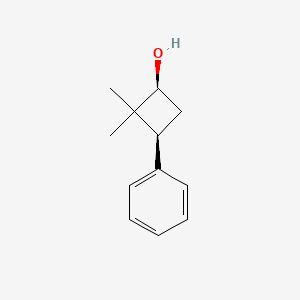
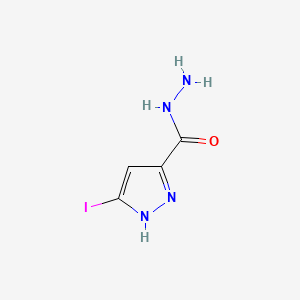
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
